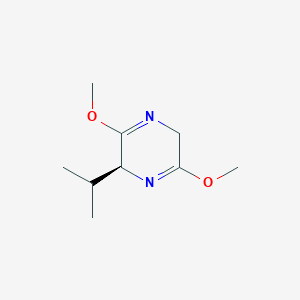

(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFWEOGTZZPCTO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=NCC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=NCC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30999695 | |

| Record name | (2S)-2,5-Dihydro-3,6-dimethoxy-2-(1-methylethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78342-42-4 | |

| Record name | (2S)-2,5-Dihydro-3,6-dimethoxy-2-(1-methylethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2,5-Dihydro-2-isopropyl-3,6-dimethoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine: The Schöllkopf Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, widely known in the scientific community as Schöllkopf's bis-lactim ether or the Schöllkopf chiral auxiliary, is a cornerstone reagent in the field of asymmetric organic synthesis. Developed by Ulrich Schöllkopf in 1981, this chiral auxiliary provides a robust and highly stereoselective method for the synthesis of non-proteinogenic α-amino acids.[1] These amino acids are of significant interest in medicinal chemistry and drug development due to their potential to enhance the biological activity and metabolic stability of peptide-based therapeutics.[2]

This technical guide provides a comprehensive overview of the Schöllkopf auxiliary, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its performance in asymmetric synthesis.

Core Concepts and Mechanism of Action

The Schöllkopf method for asymmetric amino acid synthesis is predicated on the diastereoselective alkylation of a chiral glycine enolate equivalent. The process begins with the formation of a 2,5-diketopiperazine from (S)-valine and glycine. This cyclic dipeptide is then converted to the bis-lactim ether, this compound.

Deprotonation of the bis-lactim ether at the prochiral carbon of the glycine unit using a strong base, such as n-butyllithium, generates a planar carbanion. The key to the high diastereoselectivity of the subsequent alkylation step lies in the steric hindrance provided by the bulky isopropyl group of the valine moiety. This isopropyl group effectively shields one face of the carbanion, directing the incoming electrophile to the opposite face.[1][2] This results in the formation of the alkylated product with a high degree of stereocontrol, typically achieving diastereomeric excesses (d.e.) greater than 95%.[2]

The final step involves the acidic hydrolysis of the alkylated bis-lactim ether, which cleaves the dipeptide and liberates the newly synthesized, enantiomerically enriched α-amino acid methyl ester, along with the methyl ester of the chiral auxiliary (valine methyl ester).[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the Schöllkopf auxiliary is essential for its proper handling, storage, and use in synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆N₂O₂ | [3] |

| Molecular Weight | 184.24 g/mol | [3] |

| CAS Number | 78342-42-4 | [3] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Density | 1.028 g/mL at 20 °C | [3] |

| Boiling Point | 120-125 °C at 20 mmHg | [5] |

| Optical Activity | [α]²⁰/D +102.0 ± 5° (c = 1% in ethanol) | [3] |

| Storage Class | Non-Combustible Liquids | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the Schöllkopf auxiliary and its subsequent use in the asymmetric synthesis of an α-amino acid.

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

(S)-Valine

-

Glycine methyl ester hydrochloride

-

Triethylamine

-

Methanol

-

Toluene

-

Trimethyloxonium tetrafluoroborate

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Diketopiperazine:

-

In a round-bottom flask, suspend (S)-valine and glycine methyl ester hydrochloride in methanol.

-

Cool the mixture in an ice bath and add triethylamine dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure.

-

Add toluene to the residue and heat at reflux for 48 hours with a Dean-Stark trap to remove water.

-

Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold toluene and dry under vacuum to yield cyclo(S-Val-Gly).

-

-

Formation of the Bis-lactim Ether:

-

Suspend the cyclo(S-Val-Gly) in dry dichloromethane under an inert atmosphere.

-

Add trimethyloxonium tetrafluoroborate in one portion.

-

Stir the mixture at room temperature for 24 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

-

Asymmetric Synthesis of (R)-Alanine Methyl Ester

This protocol exemplifies the use of the Schöllkopf auxiliary for the synthesis of a specific amino acid.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide

-

0.1 M Hydrochloric acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Deprotonation and Alkylation:

-

Dissolve this compound in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium dropwise via syringe and stir the resulting solution for 30 minutes at -78 °C.

-

Add methyl iodide dropwise and continue stirring at -78 °C for 4 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

-

Hydrolysis and Isolation:

-

Add 0.1 M hydrochloric acid to the reaction mixture and stir vigorously for 6 hours at room temperature.

-

Separate the aqueous layer and wash the organic layer with 0.1 M HCl.

-

Combine the acidic aqueous layers and wash with diethyl ether to remove the valine methyl ester.

-

Neutralize the aqueous layer by the careful addition of solid sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-alanine methyl ester. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

-

Performance and Applications

The Schöllkopf method is renowned for its high stereoselectivity, consistently delivering α-amino acids with high enantiomeric excess. The following table provides a summary of representative yields and diastereomeric/enantiomeric excesses achieved for the synthesis of various amino acids using this methodology.

| Electrophile (R-X) | Product Amino Acid | Yield (%) | d.e. / e.e. (%) |

| CH₃I | Alanine | 75 | >95 (d.e.) |

| CH₃CH₂I | 2-Aminobutanoic acid | 80 | >95 (d.e.) |

| (CH₃)₂CHI | Valine | 72 | >98 (d.e.) |

| C₆H₅CH₂Br | Phenylalanine | 85 | >95 (d.e.) |

| CH₂=CHCH₂Br | Allylglycine | 78 | >95 (d.e.) |

Note: The diastereomeric excess (d.e.) of the alkylated intermediate is typically greater than 95%, which translates to an enantiomeric excess (e.e.) of >95% for the final amino acid product.[1][2]

The versatility of the Schöllkopf method allows for the introduction of a wide array of side chains, as various electrophiles can be employed in the alkylation step.[2] This has enabled the synthesis of a diverse library of unnatural amino acids for incorporation into peptides and other biologically active molecules.

Visualizing the Process

To further elucidate the core concepts of the Schöllkopf method, the following diagrams, generated using Graphviz, illustrate the key reaction mechanism and the overall experimental workflow.

Conclusion

This compound has established itself as a powerful and reliable chiral auxiliary for the asymmetric synthesis of α-amino acids. Its straightforward preparation, coupled with the high diastereoselectivity of the alkylation step, makes it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The ability to predictably synthesize a wide range of enantiomerically pure non-proteinogenic amino acids continues to drive innovation in peptide and peptidomimetic design, ultimately contributing to the development of novel therapeutics. While the method has limitations in terms of atom economy for industrial applications, it remains a preferred choice for laboratory-scale synthesis of exotic and structurally diverse amino acids.[1]

References

The Schöllkopf Auxiliary: A Technical Guide to Asymmetric Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Schöllkopf auxiliary, a powerful tool in stereoselective synthesis, provides a reliable and highly efficient method for the asymmetric synthesis of α-amino acids. Developed by Ulrich Schöllkopf in 1981, this methodology relies on a chiral bis-lactim ether, most commonly derived from L- or D-valine and glycine, to direct the stereoselective alkylation of a glycine enolate equivalent.[1] This approach offers access to a wide variety of non-proteinogenic α-amino acids with high enantiomeric purity, making it an invaluable tool in medicinal chemistry and the synthesis of complex natural products.[2]

This technical guide provides an in-depth overview of the Schöllkopf auxiliary, including its core structure and properties, detailed experimental protocols, and applications in drug development.

Core Structure and Properties

The most widely used Schöllkopf auxiliary is (R)- or (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, derived from the condensation of glycine and valine.[2] The key feature of this chiral auxiliary is the bulky isopropyl group from the valine residue, which effectively shields one face of the glycine-derived carbanion, leading to highly diastereoselective alkylation.[1]

The auxiliary is a colorless to yellow oil, soluble in many common organic solvents.[3] It is valued for its high stereochemical control, typically affording products with greater than 95% diastereomeric excess (d.e.) and, after hydrolysis, enantiomeric excess (e.e.).[2]

Mechanism of Asymmetric Induction

The stereoselectivity of the Schöllkopf method is a direct consequence of the steric hindrance imposed by the chiral auxiliary. The overall process can be broken down into four key steps:

-

Formation of the Bis-lactim Ether: A dipeptide formed from glycine and a chiral amino acid (commonly valine) is cyclized to a 2,5-diketopiperazine. Subsequent O-methylation yields the bis-lactim ether.[1]

-

Deprotonation: A strong base, typically n-butyllithium (n-BuLi), is used to abstract a proton from the prochiral carbon of the glycine unit, forming a planar enolate.[1]

-

Diastereoselective Alkylation: The bulky isopropyl group of the valine auxiliary sterically hinders one face of the planar enolate. Consequently, an incoming electrophile preferentially attacks from the less hindered face, leading to a high degree of diastereoselectivity in the formation of the new carbon-carbon bond.[1][2]

-

Hydrolysis: Mild acidic hydrolysis cleaves the alkylated bis-lactim ether, yielding the desired α-amino acid methyl ester and the chiral auxiliary (as valine methyl ester), which can be recovered.[1]

Quantitative Data: Diastereoselective Alkylation

The Schöllkopf auxiliary has been successfully employed with a wide range of electrophiles. The following table summarizes representative yields and diastereoselectivities achieved in the alkylation step.

| Electrophile | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |

| 4-Bromo-1,2-butadiene | (2R,5S)-5-(2,3-Butadienyl)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | 46-63 | >95 | [4] |

| 3-Bromo-1-propene | (2R,5S)-5-(2-Propenyl)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | 50-60 | >95 | [4] |

| 2,3-Dibromo-1-propene | (2R,5S)-5-(2-Bromo-2-propenyl)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | 50-60 | >95 | [4] |

| Aryl Chlorides (various) | Arylated bis-lactim ethers | up to 97 | 98:2 (dr) | [5] |

Experimental Protocols

Detailed methodologies for the key steps in the Schöllkopf asymmetric synthesis are provided below.

Synthesis of the Schöllkopf Auxiliary: (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

This protocol describes the bis-O-methylation of the diketopiperazine derived from (R)-valine and glycine.[6][7]

Materials:

-

(R)-3-Isopropylpiperazine-2,5-dione

-

Trimethyloxonium tetrafluoroborate

-

Dichloromethane (DCM)

-

Concentrated ammonium hydroxide solution (28%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous potassium carbonate

-

Diatomaceous earth

-

Ice

Procedure:

-

To a round bottom flask, add (R)-3-isopropylpiperazine-2,5-dione and dichloromethane.

-

Add trimethyloxonium tetrafluoroborate to the suspension and stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere for 18-24 hours. Additional trimethyloxonium tetrafluoroborate may be added if the reaction is incomplete.[6]

-

Cool the reaction mixture in an ice bath and slowly add crushed ice followed by concentrated ammonium hydroxide solution.[6]

-

Continue stirring in the ice bath for 1 hour.

-

Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.[6]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[6]

-

Dry the organic layer with anhydrous potassium carbonate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure to yield the crude product as a light brown oil.[6]

-

Purify the crude product by column chromatography (e.g., eluting with ether/pentane) to afford the pure (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a colorless oil.[6]

General Procedure for Diastereoselective Alkylation

This procedure outlines the lithiation of the Schöllkopf auxiliary followed by reaction with an electrophile.[4]

Materials:

-

(R)- or (S)-Schöllkopf auxiliary

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., alkyl halide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Dissolve the Schöllkopf auxiliary in dry THF in a flame-dried flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi solution dropwise and stir the mixture at -78 °C for 30-60 minutes.

-

Add a solution of the electrophile in dry THF dropwise to the reaction mixture at -78 °C.

-

Stir the reaction mixture at -78 °C for several hours, then allow it to warm to room temperature.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.[4]

-

Extract the aqueous layer with ether.[4]

-

Combine the organic extracts, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the alkylated product.

General Procedure for Hydrolysis of the Alkylated Auxiliary

This protocol describes the acidic cleavage of the alkylated bis-lactim ether to yield the desired amino acid methyl ester.[1]

Materials:

-

Alkylated Schöllkopf auxiliary

-

Dilute aqueous hydrochloric acid (e.g., 0.1 N to 1 N HCl)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Dissolve the alkylated Schöllkopf auxiliary in a suitable solvent.

-

Add dilute aqueous hydrochloric acid and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Once the hydrolysis is complete, neutralize the reaction mixture.

-

Separate the aqueous and organic layers. The desired amino acid methyl ester will be in the aqueous layer, while the chiral auxiliary (as valine methyl ester) can be extracted from the organic layer.

-

The amino acid methyl ester can be isolated from the aqueous layer through appropriate workup procedures, such as ion-exchange chromatography or conversion to a salt and extraction.

Visualizations

Schöllkopf Asymmetric Synthesis Workflow

Caption: Overall workflow of the Schöllkopf asymmetric amino acid synthesis.

Mechanism of Stereoselective Alkylation

Caption: Steric hindrance by the isopropyl group directs electrophilic attack.

Applications in Drug Development and Natural Product Synthesis

The ability to synthesize a vast array of enantiomerically pure non-natural α-amino acids makes the Schöllkopf method a valuable tool in drug discovery and development. These exotic amino acids are often incorporated into peptidomimetics and other small molecules to enhance their pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[2]

The methodology has been instrumental in the synthesis of various bioactive molecules, including:

-

Voltage-gated sodium channel blockers: The Schöllkopf auxiliary was used to construct the α-amino acid portion of these potential therapeutic agents.[2]

-

Histone deacetylase (HDAC) inhibitors: The synthesis of certain HDAC inhibitors relies on this method for the stereoselective introduction of key amino acid components.[2]

-

Tryptophan derivatives: A palladium-catalyzed heteroannulation reaction in combination with the Schöllkopf auxiliary has been used for the synthesis of optically active tryptophan derivatives, which are important building blocks in medicinal chemistry.[8]

-

Constrained amino acids: The Schöllkopf chiron has been used in transition metal-mediated reactions to create cyclic α-quaternary-α-amino acid derivatives, which are of interest for their conformational rigidity in peptide design.

The versatility and reliability of the Schöllkopf auxiliary ensure its continued importance in the synthesis of novel organic molecules for pharmaceutical and biological research.

References

- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. (R)-2,5-ジヒドロ-3,6-ジメトキシ-2-イソプロピルピラジン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 5. Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | 109838-85-9 [chemicalbook.com]

- 7. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 8. researchgate.net [researchgate.net]

(S)-Schöllkopf Reagent: A Deep Dive into the Mechanism of Asymmetric Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the (S)-Schöllkopf reagent, a cornerstone in the asymmetric synthesis of non-proteinogenic α-amino acids. Developed by Ulrich Schöllkopf in 1981, this method provides a robust and highly stereoselective route to chiral amino acids, which are invaluable building blocks in medicinal chemistry and drug development. This document provides a detailed look at the reaction mechanism, quantitative data on its efficiency, comprehensive experimental protocols, and visualizations of the key processes.

Core Principles and Mechanism of Action

The Schöllkopf method for asymmetric amino acid synthesis relies on the use of a chiral auxiliary, typically derived from L-valine, to direct the stereoselective alkylation of a glycine enolate equivalent. The (S)-Schöllkopf reagent, formally known as (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is a bis-lactim ether synthesized from the cyclic dipeptide of (S)-valine and glycine.

The mechanism of action can be dissected into three key stages:

a) Formation of the Chiral Bis-Lactim Ether: The synthesis begins with the cyclization of (S)-valine and glycine to form the corresponding diketopiperazine.[1] Subsequent O-methylation with a reagent like trimethyloxonium tetrafluoroborate yields the (S)-Schöllkopf reagent.[2]

b) Diastereoselective Alkylation: The core of the asymmetric induction lies in this step. The prochiral C-5 proton of the bis-lactim ether is abstracted by a strong base, typically n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF), to form a planar, resonance-stabilized enolate.[1][2] The bulky isopropyl group, originating from the chiral auxiliary (S)-valine, effectively shields one face of the enolate.[1] Consequently, an incoming electrophile, such as an alkyl halide, will preferentially attack from the less sterically hindered face, leading to a high degree of diastereoselectivity in the formation of the new carbon-carbon bond.[1][2] The alkyl group is introduced trans to the isopropyl group.

c) Hydrolysis and Product Liberation: The final step involves the acidic hydrolysis of the alkylated bis-lactim ether.[1] This cleavage releases the newly synthesized, enantiomerically enriched α-amino acid methyl ester and the chiral auxiliary, (S)-valine methyl ester, which can be recovered and recycled.[1]

The high degree of stereocontrol is a hallmark of the Schöllkopf synthesis, often achieving diastereomeric excess (d.e.) and enantiomeric excess (e.e.) values exceeding 95%.[1][2]

Quantitative Data on Diastereoselective Alkylation

The versatility of the Schöllkopf reagent is demonstrated by its successful application in the synthesis of a wide array of α-amino acids through reactions with various electrophiles. The following table summarizes the quantitative outcomes for the alkylation of the lithiated (S)-Schöllkopf reagent with a selection of alkyl halides.

| Electrophile (R-X) | Product Amino Acid | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |

| CH₃I | Alanine | 85 | >95 | >95 |

| CH₃CH₂I | 2-Aminobutanoic acid | 88 | >95 | >95 |

| CH₃(CH₂)₂I | Norvaline | 82 | >95 | >95 |

| (CH₃)₂CHCH₂I | Leucine | 80 | >95 | >95 |

| PhCH₂Br | Phenylalanine | 91 | >95 | >95 |

| CH₂=CHCH₂Br | Allylglycine | 87 | >95 | >95 |

Note: The data presented is a compilation from various sources and represents typical results. Actual yields and selectivities may vary depending on specific reaction conditions.

Experimental Protocols

The following are detailed methodologies for the key steps in the Schöllkopf asymmetric synthesis of α-amino acids.

Synthesis of the (S)-Schöllkopf Reagent (this compound)

Materials:

-

Cyclo(S-Val-Gly) (Diketopiperazine)

-

Trimethyloxonium tetrafluoroborate (Meerwein's salt)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Suspend cyclo(S-Val-Gly) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add trimethyloxonium tetrafluoroborate portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure (S)-Schöllkopf reagent as a colorless oil.

Diastereoselective Alkylation of the (S)-Schöllkopf Reagent

Materials:

-

(S)-Schöllkopf reagent

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (e.g., benzyl bromide)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve the (S)-Schöllkopf reagent in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise via syringe. A color change to deep yellow or orange is typically observed, indicating the formation of the enolate.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add the alkyl halide dropwise to the cooled solution.

-

Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction at -78 °C by the addition of a saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude alkylated product by column chromatography on silica gel.

Hydrolysis of the Alkylated Bis-Lactim Ether

Materials:

-

Alkylated (S)-Schöllkopf reagent

-

Hydrochloric acid (HCl), 0.1 M to 1 M aqueous solution

-

Diethyl ether

Procedure:

-

Dissolve the purified alkylated bis-lactim ether in diethyl ether.

-

Add the aqueous HCl solution and stir the biphasic mixture vigorously at room temperature for 12-24 hours.

-

Separate the aqueous layer, which now contains the amino acid methyl ester hydrochloride and the valine methyl ester hydrochloride.

-

Wash the organic layer with water and combine the aqueous layers.

-

The amino acid methyl ester can be isolated from the aqueous solution after neutralization and extraction, or by ion-exchange chromatography. Further purification may be necessary to separate the desired amino acid from the valine-derived chiral auxiliary.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic and procedural aspects of the Schöllkopf synthesis.

Caption: Reaction mechanism of the Schöllkopf asymmetric amino acid synthesis.

Caption: General experimental workflow for the Schöllkopf synthesis.

Caption: Steric model for the diastereoselective alkylation step.

References

Synthesis of Chiral α-Amino Acids via Schöllkopf's Bis-Lactim Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Schöllkopf bis-lactim ether method, a cornerstone of asymmetric synthesis, offers a robust and highly stereocontrolled route to a wide variety of non-proteinogenic α-amino acids. Developed by Ulrich Schöllkopf in 1981, this methodology utilizes a chiral auxiliary derived from a proteinogenic amino acid, typically valine, to direct the stereoselective alkylation of a glycine template.[1] This technical guide provides an in-depth overview of the core principles, detailed experimental protocols, and a summary of representative data for the synthesis of α-amino acids using this powerful tool. The high diastereoselectivity, often exceeding 95%, makes it a valuable method for accessing enantiomerically pure amino acids, which are crucial building blocks in pharmaceutical and biological research.[1]

Core Principles and Workflow

The Schöllkopf synthesis proceeds through a well-defined sequence of reactions, beginning with the formation of a cyclic dipeptide (a 2,5-diketopiperazine) from glycine and a chiral amino acid, most commonly (L)- or (D)-valine. This diketopiperazine is then converted to the key intermediate, the bis-lactim ether, via O-methylation. Deprotonation of the bis-lactim ether at the glycine unit generates a planar nucleophile. The steric bulk of the adjacent chiral auxiliary (e.g., the isopropyl group of valine) effectively shields one face of the nucleophile, directing the incoming electrophile to the opposite face with high diastereoselectivity. Subsequent acidic hydrolysis of the alkylated bis-lactim ether cleaves the auxiliary and furnishes the desired α-amino acid methyl ester, which can then be separated from the chiral auxiliary methyl ester.[1]

Caption: Overall workflow of the Schöllkopf bis-lactim ether synthesis.

Quantitative Data Summary

The Schöllkopf method consistently delivers high diastereoselectivity across a range of electrophiles. The following table summarizes representative data for the alkylation of the (S)-bis-lactim ether derived from L-valine and glycine.

| Electrophile (R-X) | Resulting Amino Acid Derivative | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |

| Benzyl bromide | Phenylalanine methyl ester | >95 | 85 | [2] |

| Methyl iodide | Alanine methyl ester | >95 | 90 | [1] |

| Allyl bromide | Allylglycine methyl ester | >95 | 88 | [1] |

| Isopropyl iodide | Valine methyl ester | >95 | 75 | [1] |

| 4-Bromo-1,2-butadiene | 2-Amino-5,6-heptadienoic acid methyl ester | >95 | 48 | [3] |

Experimental Protocols

Detailed methodologies for the key steps in the Schöllkopf synthesis are provided below. These protocols are based on established literature procedures and should be performed by qualified personnel in a suitable laboratory setting.

Synthesis of Cyclo(L-Val-Gly) (Diketopiperazine)

This procedure is adapted from a practical, large-scale synthesis protocol.

Materials:

-

L-Valine methyl ester hydrochloride

-

Glycine methyl ester hydrochloride

-

Methanol

-

Ammonia gas or saturated methanolic ammonia

Procedure:

-

A solution of L-valine methyl ester hydrochloride and glycine methyl ester hydrochloride in methanol is prepared.

-

The solution is saturated with ammonia gas at 0 °C and then stirred at room temperature in a sealed vessel for several days.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization to yield the cyclo(L-Val-Gly) diketopiperazine.

Synthesis of (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Bis-lactim Ether)

This key intermediate is prepared by O-methylation of the diketopiperazine.

Materials:

-

Cyclo(L-Val-Gly)

-

Trimethyloxonium tetrafluoroborate ((CH₃)₃O⁺BF₄⁻)

-

Dichloromethane (anhydrous)

Procedure:

-

To a suspension of cyclo(L-Val-Gly) in anhydrous dichloromethane, a solution of trimethyloxonium tetrafluoroborate in dichloromethane is added portion-wise at room temperature under an inert atmosphere.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitoring by TLC).

-

The reaction is quenched by the addition of an aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or chromatography to afford the pure bis-lactim ether.

Asymmetric Alkylation of the Bis-lactim Ether

This protocol provides a general procedure for the diastereoselective alkylation. The following is an example using an alkyl halide.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

A solution of the bis-lactim ether in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to generate the lithium aza-enolate.

-

A solution of the alkyl halide in anhydrous THF is added dropwise at -78 °C.

-

The reaction mixture is stirred at -78 °C for several hours, and the progress is monitored by TLC.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the product is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude alkylated bis-lactim ether is purified by column chromatography.[3]

Hydrolysis of the Alkylated Bis-lactim Ether

The final step involves the cleavage of the chiral auxiliary to yield the desired α-amino acid methyl ester.

Materials:

-

Alkylated bis-lactim ether

-

0.1 M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

The alkylated bis-lactim ether is dissolved in 0.1 M aqueous hydrochloric acid.

-

The solution is stirred at room temperature for several hours until the hydrolysis is complete (monitoring by TLC or HPLC).

-

The aqueous solution is washed with diethyl ether to remove the chiral auxiliary (L-valine methyl ester).

-

The aqueous layer, containing the hydrochloride salt of the desired α-amino acid methyl ester, can be used as such or further purified by standard methods such as ion-exchange chromatography.[4]

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Schöllkopf synthesis is dictated by the logical relationship between the chiral auxiliary and the incoming electrophile, as depicted in the following diagram.

Caption: Stereochemical control in the Schöllkopf alkylation.

This in-depth guide provides a comprehensive overview of the Schöllkopf bis-lactim ether synthesis, a powerful and reliable method for the asymmetric synthesis of α-amino acids. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.

References

- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine: A Core Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, a pivotal chiral auxiliary in modern organic synthesis. This document details its chemical identity, core applications, and the methodologies for its use, with a focus on providing actionable information for professionals in research and drug development.

Chemical Identity and Properties

This compound , widely known as the (S)-Schöllkopf reagent, is a cornerstone for the asymmetric synthesis of α-amino acids.[1] Its robust structure and predictable stereochemical control have made it an invaluable tool for creating complex chiral molecules.

CAS Number: 78342-42-4

Synonyms:

-

(S)-2,5-Dimethoxy-3-isopropyl-3,6-dihydropyrazine

-

(S)-Schöllkopf Reagent

-

(3S)-3,6-Dihydro-2,5-dimethoxy-3-isopropyl-pyrazine[2]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆N₂O₂ | |

| Molecular Weight | 184.24 g/mol | |

| Appearance | Colorless to yellow clear liquid | |

| Density | 1.028 g/mL at 20 °C | |

| Optical Activity | [α]20/D +102.0±5°, c = 1% in ethanol | |

| Storage | Refrigerated (0-10°C) under inert gas |

Core Application: Asymmetric Synthesis of α-Amino Acids

The primary and most significant application of this compound is as a chiral auxiliary in the Schöllkopf bis-lactim ether method for the asymmetric synthesis of α-amino acids.[1] This methodology allows for the preparation of a wide variety of non-proteinogenic α-amino acids with high enantiomeric purity, which are crucial components in many pharmaceutical compounds.[3]

The overall synthetic strategy involves three main stages:

-

Formation of the Lithiated Bis-Lactim Ether: The Schöllkopf auxiliary is deprotonated at the prochiral C-5 position using a strong base, typically n-butyllithium, to form a planar lithiated intermediate.

-

Diastereoselective Alkylation: The lithiated species reacts with an electrophile (e.g., an alkyl halide). The bulky isopropyl group on the chiral auxiliary sterically hinders one face of the molecule, directing the incoming electrophile to the opposite face with high diastereoselectivity.[1]

-

Hydrolysis and Cleavage: Mild acidic hydrolysis cleaves the pyrazine ring, releasing the newly synthesized α-amino acid methyl ester and the chiral auxiliary's valine methyl ester precursor, which can be separated.[1]

This method is highly valued for its reliability and the high stereochemical control it offers, typically achieving enantiomeric excesses of over 95%.[1]

Experimental Protocols

While precise, universally applicable protocols are substrate-dependent, the following sections provide detailed methodologies for the key steps in the Schöllkopf synthesis, based on established procedures.

Synthesis of the (S)-Schöllkopf Auxiliary

The synthesis of this compound begins with the cyclization of L-valine and glycine to form the corresponding diketopiperazine, followed by O-methylation. A practical, large-scale synthesis has been developed to ensure a reliable supply of the auxiliary.[4] A microwave-assisted approach has also been reported to improve efficiency.[2]

Experimental Protocol: Synthesis of (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-pyrazine [2][4]

-

Diketopiperazine Formation: A mixture of L-valine methyl ester and glycine methyl ester is heated to form the cyclic dipeptide, (3S)-isopropyl-piperazine-2,5-dione.

-

Bis-O-methylation: The diketopiperazine (1 equivalent) is dissolved in dichloromethane. Trimethyloxonium tetrafluoroborate (Meerwein's salt, >2 equivalents) is added portion-wise at room temperature. The reaction is stirred for several hours until completion (monitored by TLC or GC). The reaction is then quenched with a cooled aqueous solution of ammonia. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous potassium carbonate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the (S)-Schöllkopf auxiliary.

Diastereoselective Alkylation

This is the key stereochemistry-defining step. The following is a general procedure.

Experimental Protocol: Alkylation of the (S)-Schöllkopf Auxiliary [1]

-

Deprotonation: A solution of the (S)-Schöllkopf auxiliary (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Base: n-Butyllithium (1.05 equivalents) is added dropwise, and the resulting solution is stirred at -78 °C for 15-30 minutes.

-

Alkylation: The desired electrophile (e.g., alkyl halide, 1.1-1.5 equivalents) is added, and the reaction mixture is stirred at -78 °C for several hours. The reaction progress is monitored by TLC.

-

Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is typically purified by flash column chromatography.

| Electrophile | Diastereomeric Excess (d.e.) | Reference |

| Various Alkyl Halides | >95% | [3] |

Cleavage of the Chiral Auxiliary

The final step is the hydrolysis of the alkylated bis-lactim ether to release the desired α-amino acid.

Experimental Protocol: Acidic Hydrolysis [1]

-

Hydrolysis: The purified alkylated product is dissolved in a suitable solvent (e.g., a mixture of THF and water). A dilute acid, such as 0.1 M to 1 M hydrochloric acid, is added.

-

Reaction: The mixture is stirred at room temperature for several hours until the hydrolysis is complete (monitored by TLC).

-

Isolation and Purification: The reaction mixture is typically concentrated to remove the organic solvent. The aqueous solution is then washed with an organic solvent to remove any non-polar impurities. The aqueous layer containing the amino acid methyl ester hydrochloride and the valine methyl ester hydrochloride can be further purified by ion-exchange chromatography.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key logical relationships in the application of the (S)-Schöllkopf auxiliary.

Caption: Overview of the Schöllkopf amino acid synthesis.

Caption: Experimental workflow for diastereoselective alkylation.

Applications in Drug Development and Total Synthesis

The Schöllkopf method using the (S)-auxiliary has been instrumental in the synthesis of numerous complex natural products and pharmaceutical agents. Its ability to introduce unnatural α-amino acids with precise stereocontrol is particularly valuable in modifying peptide-based drugs to enhance their stability and activity. For instance, this methodology has been applied to the synthesis of components for histone deacetylase inhibitors and voltage-gated sodium channel blockers.[3] Furthermore, it has been employed in the total synthesis of complex natural products, underscoring its robustness and versatility in constructing intricate molecular architectures. The development of methodologies for the stereoselective preparation of spiroannulated intermediates from the Schöllkopf chiron has opened avenues for creating novel cyclic α-amino acid derivatives.[5]

Conclusion

This compound is a powerful and reliable chiral auxiliary for the asymmetric synthesis of α-amino acids. The Schöllkopf method, for which this reagent is central, provides a predictable and highly stereoselective route to a vast array of chiral building blocks essential for research, drug discovery, and the synthesis of complex molecules. The detailed protocols and conceptual framework provided in this guide are intended to facilitate its application by researchers and scientists in the field.

References

- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 5. The Schöllkopf chiron and transition metal mediated reactions, a powerful combination for stereoselective construction of cyclic alpha-quaternary-alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of stereochemistry, the synthesis of enantiomerically pure compounds is a paramount objective, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile.[1][2][3] Chiral auxiliaries have emerged as a powerful and versatile tool in asymmetric synthesis, providing a reliable strategy for controlling the stereochemical outcome of chemical reactions.[1][4][5] This technical guide provides an in-depth exploration of the core principles, popular examples, and practical applications of chiral auxiliaries. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the successful implementation of this methodology in the laboratory.

Core Concepts and Principles

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction.[1][6][7] The inherent chirality of the auxiliary creates a diastereomeric relationship between the possible transition states, leading to the preferential formation of one diastereomer over the other.[8] Following the stereoselective transformation, the auxiliary is cleaved from the product, ideally in a non-destructive manner that allows for its recovery and reuse.[1][6]

The general workflow for employing a chiral auxiliary in asymmetric synthesis can be summarized in three key steps:

-

Attachment: The chiral auxiliary is covalently bonded to the substrate molecule.

-

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction to create a new stereocenter with high diastereoselectivity.

-

Cleavage: The chiral auxiliary is removed from the product to yield the desired enantiomerically enriched compound.[1]

The effectiveness of a chiral auxiliary is determined by several factors, including its ability to induce high levels of stereocontrol, the ease of its attachment and removal, and its recoverability for recycling.[8]

Logical Workflow of Asymmetric Synthesis using a Chiral Auxiliary```dot

Caption: Simplified signaling pathway for Evans' asymmetric aldol reaction.

Quantitative Data for Evans' Auxiliaries

| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Alkylation | Benzyl bromide | >99:1 | 95 | Evans et al. (1981) |

| Aldol Addition | Isobutyraldehyde | 99:1 | 85 | Evans et al. (1981) |

| Aldol Addition | Benzaldehyde | >100:1 | 80 | Evans et al. (1981) |

Experimental Protocols

a) Attachment of the Propionyl Group to (R)-4-benzyl-2-oxazolidinone: A solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes. Propionyl chloride (1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with ethyl acetate.

b) Asymmetric Aldol Reaction: The N-propionyl oxazolidinone (1.0 eq) is dissolved in dry CH2Cl2 and cooled to -78 °C. Di-n-butylboron triflate (1.1 eq) is added, followed by diisopropylethylamine (1.2 eq). The mixture is stirred for 30 minutes, after which the aldehyde (1.2 eq) is added. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched with a pH 7 buffer, and the product is extracted.

c) Cleavage of the Auxiliary to Form a Carboxylic Acid: [9]The aldol product is dissolved in a mixture of THF and water. Lithium hydroxide (4.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) are added at 0 °C. [10]The mixture is stirred for 4 hours at room temperature. The reaction is quenched with aqueous Na2SO3, and the chiral carboxylic acid is isolated after an acidic workup. [11]

Myers' Pseudoephedrine Auxiliaries

Developed by Andrew G. Myers, pseudoephedrine serves as a practical and inexpensive chiral auxiliary for the asymmetric alkylation of amides. [12][13][14]Both enantiomers of pseudoephedrine are readily available. [12]The corresponding amides are often crystalline, facilitating purification by recrystallization. [12]A key advantage is the ability to cleave the auxiliary to furnish a variety of functional groups, including carboxylic acids, alcohols, aldehydes, and ketones, in high enantiomeric excess. [1][12]

Mechanism of Stereocontrol in Myers' Asymmetric Alkylation

Deprotonation of the α-carbon of the pseudoephedrine amide with a strong base (e.g., LDA) generates a lithium enolate. The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid bicyclic transition state. This conformation directs the incoming electrophile to the opposite face of the methyl group, leading to the observed high diastereoselectivity. [1]

Caption: Proposed mechanism for Myers' asymmetric alkylation.

Quantitative Data for Myers' Auxiliaries

| Alkyl Halide | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |

| Iodomethane | ≥99 | 95 | Myers et al. (1997) |

| Benzyl bromide | ≥99 | 93 | Myers et al. (1997) |

| Isopropyl iodide | ≥99 | 85 | Myers et al. (1997) |

Experimental Protocols

a) Preparation of the Pseudoephedrine Amide: To a solution of pseudoephedrine (1.0 eq) in CH2Cl2 is added triethylamine (1.5 eq). The solution is cooled to 0 °C, and the acyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted.

b) Asymmetric Alkylation: The pseudoephedrine amide (1.0 eq) and LiCl (5.0 eq) are dissolved in THF and cooled to -78 °C. LDA (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. The alkyl halide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH4Cl.

c) Cleavage to a Carboxylic Acid: The alkylated amide is dissolved in THF and treated with 1 M H2SO4 at reflux for 12 hours. The chiral carboxylic acid is then extracted.

Oppolzer's Sultams

Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries, particularly for asymmetric aldol reactions, conjugate additions, and hydroxylations. [1][15][16][17][18]The rigid bicyclic structure of the camphor backbone provides excellent stereocontrol.

Mechanism of Stereocontrol in Oppolzer's Sultam Directed Reactions

In reactions involving N-enoyl sultams, such as conjugate additions, the Lewis acid (e.g., MgBr2) chelates to the carbonyl oxygen and one of the sulfonyl oxygens. This locks the conformation of the enoyl moiety, exposing one face to nucleophilic attack. [18]

Caption: Stereocontrol in Oppolzer's sultam conjugate addition.

Quantitative Data for Oppolzer's Sultams

| Reaction Type | Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Aldol Addition | TiCl4, DIPEA, Benzaldehyde | >98:2 (anti:syn) | 85 | Oppolzer et al. (1991) |

| Conjugate Addition | MeMgBr, CuBr | >99:1 | 92 | Oppolzer et al. (1987) |

| α-Hydroxylation | MoOPH | >20:1 | 85 | Pan et al. (2016) [15] |

Experimental Protocols

a) Acylation of the Sultam: To a solution of the camphorsultam (1.0 eq) in THF at -78 °C is added n-BuLi (1.05 eq). After 30 minutes, the acyl chloride (1.1 eq) is added, and the reaction is warmed to room temperature.

b) Diastereoselective Aldol Reaction: The N-acyl sultam (1.0 eq) is dissolved in CH2Cl2 and cooled to 0 °C. TiCl4 (1.1 eq) is added, followed by DIPEA (1.2 eq). After stirring for 30 minutes, the aldehyde (1.2 eq) is added, and the reaction is stirred for 2 hours.

c) Cleavage of the Auxiliary: The product is dissolved in a mixture of dioxane and water and treated with LiOH (4.0 eq) at room temperature for 12 hours.

Conclusion

Chiral auxiliaries represent a cornerstone of modern asymmetric synthesis, offering a robust and predictable method for the construction of enantiomerically pure molecules. [4][19]The examples highlighted in this guide—Evans' oxazolidinones, Myers' pseudoephedrine, and Oppolzer's sultams—demonstrate the power and versatility of this approach. While the development of catalytic asymmetric methods continues to be a major focus in organic synthesis, chiral auxiliaries remain an indispensable tool, particularly in complex molecule synthesis and in the early stages of drug development where reliability and predictability are paramount. [1]The detailed protocols and quantitative data provided herein are intended to equip researchers with the necessary information to confidently apply these powerful tools in their own synthetic endeavors.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uwindsor.ca [uwindsor.ca]

- 6. benchchem.com [benchchem.com]

- 7. Chiral auxiliary! | PPTX [slideshare.net]

- 8. york.ac.uk [york.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.williams.edu [chemistry.williams.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemtube3d.com [chemtube3d.com]

- 19. researchgate.net [researchgate.net]

History and development of the Schöllkopf method

An In-depth Technical Guide to the Schöllkopf Method: History, Core Principles, and Experimental Protocols

Introduction

The asymmetric synthesis of α-amino acids is of paramount importance in organic chemistry, particularly for the development of pharmaceuticals, agrochemicals, and biologically active peptides. Non-proteinogenic amino acids, in particular, are crucial building blocks for creating novel molecules with enhanced stability and unique biological activities. The Schöllkopf method, also known as the Schöllkopf bis-lactim ether synthesis, is a robust and highly influential strategy for preparing optically pure α-amino acids. Developed by Ulrich Schöllkopf and his group in the late 1970s and early 1980s, this method relies on a chiral auxiliary to control the stereochemistry of a glycine enolate equivalent.[1][2] This guide provides a comprehensive overview of the history, core mechanism, experimental protocols, and applications of the Schöllkopf method, tailored for professionals in chemical research and drug development.

History and Development

The Schöllkopf method was first reported in 1981 by Ulrich Schöllkopf as an efficient means for the enantioselective synthesis of (R)-amino acids.[3] The core innovation was the use of a readily available chiral amino acid, L-valine, as a chiral auxiliary to direct the alkylation of glycine.[3][4] The valine is condensed with glycine to form a cyclic dipeptide, or 2,5-diketopiperazine (DKP). This rigid scaffold, after conversion to its bis-lactim ether, provides a sterically defined environment. The bulky isopropyl group of the valine residue effectively shields one face of the molecule, forcing incoming electrophiles to attack from the less hindered side.[1][2] This principle allows for exceptionally high levels of stereocontrol, typically achieving enantiomeric excesses (e.e.) greater than 95%.[2][3]

While L-valine is the most common auxiliary due to the excellent stereoselectivity imparted by its large, non-reactive side chain, Schöllkopf and others have also described auxiliaries derived from L-alanine and L-t-leucine.[2][3] The method's reliability and broad scope have made it a staple in academic laboratories for the synthesis of exotic and non-proteinogenic amino acids.[3]

Core Reaction Mechanism

The Schöllkopf synthesis can be broken down into four primary stages: formation of the chiral template, diastereoselective alkylation, hydrolysis, and product separation.

-

Formation of the Bis-Lactim Ether: The synthesis begins with the cyclization of a chiral amino acid methyl ester (e.g., L-valine methyl ester) and glycine methyl ester to form a 2,5-diketopiperazine (DKP). This DKP is then treated with a powerful methylating agent, typically trimethyloxonium tetrafluoroborate (Meerwein's salt), to yield the key intermediate: the bis-lactim ether.[1][2]

-

Deprotonation and Enolate Formation: The bis-lactim ether possesses a prochiral center at the glycine residue. Treatment with a strong, non-nucleophilic base, most commonly n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperature (-78 °C), selectively removes a proton from this position to generate a planar, lithiated enolate.[3]

-

Diastereoselective Alkylation: This is the crucial stereochemistry-defining step. The planar enolate is attacked by an electrophile (e.g., an alkyl halide). The bulky isopropyl group of the valine auxiliary sterically blocks one face of the enolate. Consequently, the electrophile is directed to attack from the opposite, less hindered face, leading to the formation of the alkylated product with high diastereoselectivity.[1][2]

-

Hydrolysis and Product Isolation: The final step involves the mild acidic hydrolysis of the alkylated bis-lactim ether. This cleavage yields the methyl ester of the newly synthesized, optically active α-amino acid and the methyl ester of the chiral auxiliary (L-valine).[3][5] These two amino acid esters can then be separated using standard chromatographic techniques.

Mandatory Visualizations

The logical flow of the Schöllkopf method and the principle of stereocontrol are illustrated in the diagrams below.

Caption: Overall workflow of the Schöllkopf bis-lactim ether method.

Caption: Stereocontrol via steric hindrance from the isopropyl group.

Quantitative Data Summary

The Schöllkopf method is renowned for its high stereoselectivity. The table below summarizes representative results for the alkylation of the bis-lactim ether derived from L-valine and glycine, demonstrating the high chemical yields and diastereomeric/enantiomeric excesses achieved with various electrophiles.

| Electrophile (R-X) | Product R-Group | Yield (%) | Diastereomeric Excess (d.e. %) | Enantiomeric Excess (e.e. %) |

| CH₃I | Methyl (Alanine) | 85-90 | >95 | >95 |

| CH₃CH₂I | Ethyl | 80-88 | >95 | >95 |

| (CH₃)₂CHCH₂Br | Isobutyl (Leucine) | 82-89 | >95 | >95 |

| Ph-CH₂Br | Benzyl (Phenylalanine) | 85-95 | >95 | >95 |

| CH₂=CH-CH₂Br | Allyl | 80-90 | >90 | >90 |

| Propargyl Bromide | Propargyl | 75-85 | >95 | >95 |

Note: Data are compiled from primary literature reviews on the Schöllkopf method. Yields refer to the alkylation step. The e.e. of the final amino acid is typically equivalent to the d.e. of the alkylation product.[3]

Experimental Protocols

Below are detailed, representative methodologies for the key stages of the Schöllkopf synthesis.

Protocol 1: Synthesis of the Bis-Lactim Ether (Schöllkopf Auxiliary)

-

Objective: To prepare the chiral template from L-Valine and Glycine.

-

Materials: L-Valine methyl ester hydrochloride, Glycine methyl ester hydrochloride, Sodium methoxide, Methanol, Toluene, Trimethyloxonium tetrafluoroborate (Meerwein's salt), Dichloromethane (DCM).

-

Procedure (Diketopiperazine formation):

-

L-Valine methyl ester and glycine methyl ester are prepared from their hydrochloride salts by neutralization.

-

The free esters are heated in a mixture of methanol and toluene, leading to the formation of cyclo(L-Val-Gly), the diketopiperazine, which precipitates from the solution upon cooling.

-

The solid product is collected by filtration and dried under vacuum.

-

-

Procedure (O-Methylation):

-

The dried diketopiperazine is suspended in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

-

Trimethyloxonium tetrafluoroborate (2.2 equivalents) is added portion-wise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours, or until TLC/GC-MS analysis indicates complete conversion.

-

The reaction is quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography or distillation to yield the pure bis-lactim ether.

-

Protocol 2: Asymmetric Alkylation and Hydrolysis

-

Objective: To perform the diastereoselective alkylation and liberate the final amino acid product.

-

Materials: Bis-lactim ether, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, solution in hexanes), Electrophile (R-X), 0.1 M Hydrochloric Acid (HCl).

-

Procedure (Alkylation):

-

The bis-lactim ether (1.0 equivalent) is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-BuLi (1.05 equivalents) is added dropwise via syringe, and the resulting solution is stirred for 15-30 minutes at -78 °C to ensure complete enolate formation.

-

The electrophile (1.1 equivalents), dissolved in a small amount of anhydrous THF if solid, is added dropwise to the enolate solution.

-

The reaction is stirred at -78 °C for 2-4 hours, then allowed to warm slowly to room temperature overnight.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alkylated product, which can be purified by chromatography if necessary.

-

-

Procedure (Hydrolysis):

-

The crude or purified alkylated bis-lactim ether is dissolved in 0.1 M aqueous HCl.

-

The mixture is stirred at room temperature for 24-72 hours, monitoring by TLC for the disappearance of the starting material.

-

The aqueous solution is washed with diethyl ether or DCM to remove any organic impurities.

-

The aqueous layer, containing the hydrochloride salts of the amino acid esters, is then carefully neutralized or basified for further separation.

-

The two amino acid esters (product and auxiliary) are separated by column chromatography on silica gel or by ion-exchange chromatography.

-

Conclusion

The Schöllkopf method remains a powerful and highly reliable tool for the asymmetric synthesis of α-amino acids. Its operational simplicity, use of a readily available chiral precursor, and consistently high stereoselectivity have cemented its place in the canon of synthetic organic chemistry. For researchers and drug development professionals, this method provides a direct and predictable route to novel, optically pure amino acid building blocks, enabling the exploration of new chemical space and the creation of next-generation therapeutics. While limitations such as poor atom economy may preclude its use in large-scale industrial manufacturing, its value in a research and development setting is undisputed.[3]

References

Spectroscopic and Synthetic Guide to (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) and a detailed synthetic protocol for the chiral auxiliary, (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. This compound is a valuable reagent in asymmetric synthesis, particularly for the preparation of α-amino acids.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. While experimental ¹H NMR data for the corresponding (R)-enantiomer is available and presented here, specific experimental ¹³C NMR and IR data for the (S)-enantiomer is not readily found in the public domain. Therefore, predicted values based on the analysis of structurally similar compounds and characteristic functional group frequencies are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectral data for the enantiomeric (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is well-documented and can be considered identical for the (S)-enantiomer. The data was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.08-3.94 | m | - | 3H | -CH- (ring), -CH₂- (ring) |

| 3.71 | s | - | 3H | -OCH₃ |

| 3.68 | s | - | 3H | -OCH₃ |

| 2.25-2.15 | m | - | 1H | -CH- (isopropyl) |

| 1.04 | d | 7.03 | 3H | -CH₃ (isopropyl) |

| 0.76 | d | 6.64 | 3H | -CH₃ (isopropyl) |

Table 1: ¹H NMR Spectroscopic Data for (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine in CDCl₃.

Predicted ¹³C NMR Data

Based on typical chemical shifts for similar dihydropyrazine structures, isopropyl groups, and methoxy groups, the following are the predicted ¹³C NMR chemical shifts for this compound.

| Predicted Chemical Shift (δ) ppm | Assignment |

| 160-165 | C=N |

| 55-60 | -OCH₃ |

| 50-55 | -CH- (ring) |

| 45-50 | -CH₂- (ring) |

| 30-35 | -CH- (isopropyl) |

| 15-20 | -CH₃ (isopropyl) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for this compound are based on the functional groups present in the molecule.

| Predicted Frequency (cm⁻¹) | Bond Vibration | Intensity |

| 2960-2850 | C-H stretch (alkane) | Medium-Strong |

| 1690-1640 | C=N stretch (imine) | Medium |

| 1470-1450 | C-H bend (alkane) | Medium |

| 1250-1050 | C-O-C stretch (ether) | Strong |

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

Experimental Protocols

The following section details the synthetic procedure for this compound, adapted from established methods for the (R)-enantiomer, and the general procedures for acquiring NMR and IR spectra.

Synthesis of this compound

This procedure is adapted from the synthesis of the (R)-enantiomer. The starting material, (S)-3-isopropylpiperazine-2,5-dione, can be prepared from L-valine.

Materials:

-

(S)-3-isopropylpiperazine-2,5-dione

-

Trimethyloxonium tetrafluoroborate

-

Dichloromethane (DCM), anhydrous

-

Concentrated ammonium hydroxide solution (28%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous potassium carbonate

-

Celite or diatomaceous earth

-

Ether

-

Pentane

Procedure:

-

To a 2 L round-bottom flask, add (S)-3-isopropylpiperazine-2,5-dione (1 equivalent) and anhydrous dichloromethane (approx. 24 mL per gram of starting material).

-

Add trimethyloxonium tetrafluoroborate (2.5 equivalents) to the suspension.

-

Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere for 18-24 hours. If the reaction is not complete, an additional portion of trimethyloxonium tetrafluoroborate (1 equivalent) can be added, and stirring continued.

-

Cool the reaction mixture in an ice bath.

-

Slowly add ice (approx. 9.7 g per gram of starting material) followed by concentrated ammonium hydroxide solution (approx. 4.8 mL per gram of starting material).

-

Continue stirring in the ice bath for 1 hour.

-

Separate the organic and aqueous layers. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous potassium carbonate, filter through a pad of Celite, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purify the crude product by column chromatography on silica gel using an eluent of ether/pentane (e.g., 1:4 v/v) to afford the pure this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy:

-

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Frequencies are reported in reciprocal centimeters (cm⁻¹).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic and analytical workflow.

Methodological & Application

Asymmetric Synthesis of α-Amino Acids Using the Schöllkopf Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of α-amino acids utilizing the Schöllkopf chiral auxiliary. This method offers a robust and highly stereoselective route to a wide variety of non-proteinogenic α-amino acids, which are crucial building blocks in pharmaceutical and agrochemical research.

Introduction

The Schöllkopf bis-lactim ether method, first reported by Ulrich Schöllkopf in 1981, is a powerful strategy for the asymmetric synthesis of α-amino acids.[1] The methodology relies on the diastereoselective alkylation of a chiral bis-lactim ether derived from a proteinogenic amino acid, typically L-valine or L-tert-leucine, and glycine.[2] The steric hindrance provided by the bulky side chain of the chiral auxiliary directs the incoming electrophile to the opposite face of the enolate, leading to high levels of stereocontrol. Subsequent mild acidic hydrolysis cleaves the auxiliary, yielding the desired α-amino acid methyl ester with high enantiomeric purity.[1][3] This method is particularly valuable for the laboratory-scale synthesis of exotic and unnatural amino acids.[1]

Core Principles and Advantages

The Schöllkopf synthesis is a multi-step process that involves:

-

Formation of a 2,5-diketopiperazine: A cyclic dipeptide is formed from a chiral amino acid (e.g., L-valine) and glycine.[1]

-

O-methylation to the bis-lactim ether: The diketopiperazine is treated with a methylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), to form the key chiral auxiliary, the bis-lactim ether.[2]

-

Diastereoselective alkylation: The bis-lactim ether is deprotonated at the prochiral center of the glycine unit with a strong base (e.g., n-butyllithium) to form a planar enolate. This enolate is then alkylated with an electrophile (e.g., an alkyl halide). The bulky side chain of the chiral auxiliary (e.g., the isopropyl group of valine) effectively shields one face of the enolate, directing the electrophile to the opposite face and resulting in high diastereoselectivity.[1][3]

-

Hydrolysis and product isolation: Mild acidic hydrolysis cleaves the alkylated bis-lactim ether to yield the desired α-amino acid methyl ester and the chiral auxiliary methyl ester, which can be separated by chromatography.[1]

Advantages of the Schöllkopf Method:

-

High Stereoselectivity: Typically achieves high diastereomeric excess (d.e.) and enantiomeric excess (e.e.), often exceeding 95%.[1][3]

-

Versatility: A wide range of electrophiles can be employed, including alkyl halides, sulfonates, acyl chlorides, aldehydes, and ketones, allowing for the synthesis of a diverse array of α-amino acids.[3]

-

Reliability: The method is well-established and has been successfully applied to the synthesis of numerous complex and non-proteinogenic amino acids.

Data Presentation: Alkylation of Schöllkopf Auxiliary

The following table summarizes the typical yields and stereoselectivities achieved in the alkylation of the L-valine-derived bis-lactim ether with various alkyl halides.

| Alkyl Halide (R-X) | Product (R-group) | Yield (%) | d.e. (%) | e.e. (%) |

| Benzyl bromide | Benzyl | ~85 | >95 | >95 |

| Allyl bromide | Allyl | ~80 | >95 | >95 |

| Methyl iodide | Methyl | ~90 | >95 | >95 |

| Ethyl iodide | Ethyl | ~88 | >95 | >95 |

| Isopropyl iodide | Isopropyl | ~75 | >95 | >95 |

| 4-Bromo-1,2-butadiene | 1,2-Butadienyl | 48 | >95 | >95 |